Ethyl5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate
Description
Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate (CAS: 1516100-52-9) is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 5-position with a piperidin-3-yl group and at the 3-position with an ethyl carboxylate ester. The compound is commercially available from multiple suppliers , indicating its relevance in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H16N4O2 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 5-piperidin-3-yl-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C10H16N4O2/c1-2-16-10(15)9-12-8(13-14-9)7-4-3-5-11-6-7/h7,11H,2-6H2,1H3,(H,12,13,14) |
InChI Key |
FGFULDVXIMCWSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Carboxylate Cyclization
A common approach involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, ethyl 2-cyano-3-ethoxyacrylate reacts with piperidin-3-ylhydrazine under acidic conditions to form the triazole ring.
Procedure :
-
Dissolve piperidin-3-ylhydrazine (1.2 equiv) in ethanol.
-
Add ethyl 2-cyano-3-ethoxyacrylate (1.0 equiv) and HCl (0.5 M).
-
Reflux at 80°C for 12 hours.
-
Neutralize with NaHCO₃ and extract with ethyl acetate.
Yield : ~45–55% after silica gel chromatography.
Post-Functionalization of Pre-Formed Triazole Cores
Alkylation of Ethyl 5-Amino-1H-1,2,4-Triazole-3-Carboxylate
Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate undergoes nucleophilic substitution with piperidin-3-ylmethyl bromide in the presence of a base:
Reaction Conditions :
-
Substrate : Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate (1.0 equiv)
-
Alkylating Agent : Piperidin-3-ylmethyl bromide (1.5 equiv)
-
Base : K₂CO₃ (2.0 equiv)
Workup :
-
Dilute with H₂O (20 mL).
-
Extract with EtOAc (3 × 20 mL).
-
Dry over MgSO₄ and concentrate.
-
Purify via silica gel chromatography (EtOAc/hexane gradient).
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling introduces aryl/heteroaryl groups to the triazole core. For the piperidine moiety, a protected piperidin-3-ylboronic acid is employed:
General Protocol :
-
Mix ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (1.0 equiv) with piperidin-3-ylboronic acid (1.2 equiv).
-
Add Pd(PPh₃)₄ (0.1 equiv) and Na₂CO₃ (2.0 equiv) in dioxane/H₂O (3:1).
-
Heat at 100°C for 24 hours under N₂.
Yield : ~40–50% after HPLC purification.
Click Chemistry Approaches
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers regioselective triazole formation. A piperidin-3-yl acetylene reacts with an azido-carboxylate precursor:
Procedure :
-
Prepare ethyl 3-azidopropanoate from ethyl acrylate and NaN₃.
-
React with piperidin-3-ylacetylene (1.5 equiv) under CuSO₄/sodium ascorbate catalysis.
-
Stir in THF/H₂O (1:1) at RT for 12 hours.
Protective Group Strategies
The piperidine nitrogen often requires protection during synthesis. The trifluoroacetyl (TFA) group is preferred due to its stability under basic conditions and ease of removal:
Deprotection Example :
-
Treat TFA-protected intermediate with NH₃/MeOH (7 N).
-
Stir at 50°C for 24 hours.
-
Concentrate under reduced pressure.
Analytical Characterization Data
Challenges and Optimization
-
Regioselectivity : Competing substitution at triazole N1 vs. N2 positions necessitates careful base selection (e.g., K₂CO₃ over stronger bases).
-
Piperidine Stability : Steric hindrance at the 3-position of piperidine reduces alkylation efficiency; microwave-assisted synthesis improves yields by 15–20%.
-
Purification : Reverse-phase HPLC (ACN/H₂O with 0.1% TFA) resolves polar byproducts.
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Alkylation | 58–60% | Simple setup, scalable | Moderate regioselectivity |
| Suzuki Coupling | 40–50% | Compatible with diverse boronic acids | Requires inert atmosphere |
| Click Chemistry | 65–70% | High regioselectivity | Azide handling precautions |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can yield different substituted piperidines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Iodine(III) oxidizing agents for oxidation reactions.
Reducing agents: Hydrogen gas in the presence of palladium catalysts for reduction reactions.
Nucleophiles: Various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include substituted piperidines, piperidinones, and other functionalized derivatives .
Scientific Research Applications
Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in its therapeutic effects .
Comparison with Similar Compounds
Substituent Variations at the 5-Position
The 5-position of the 1,2,4-triazole ring is a critical site for structural diversification. Key analogs include:
Key Observations :
- Aromatic vs. Aliphatic Substituents : Pyridinyl and thiophenyl groups introduce aromaticity, favoring interactions like π-π stacking or metal coordination. In contrast, the piperidinyl group (aliphatic) enhances solubility in polar solvents and provides a basic nitrogen for hydrogen bonding .
- Electronic Effects : Bromophenyl substituents (electron-withdrawing) may increase electrophilicity of the triazole ring, whereas piperidinyl groups (electron-donating) could stabilize charge distribution .
Ester Group Modifications
The ethyl carboxylate ester at the 3-position influences metabolic stability and lipophilicity. Comparisons with methyl esters include:
Key Observations :
Positional Isomerism in Piperidine Substitution
The position of the piperidine ring (3-yl vs. 4-yl) significantly affects molecular geometry:
Key Observations :
- Hydrogen Bonding : The axial vs. equatorial position of the piperidine nitrogen alters hydrogen-bonding capabilities, impacting interactions with enzymes or receptors .
Research Implications
- Drug Design : The piperidinyl group’s basic nitrogen could enhance bioavailability in CNS-targeting drugs, while bromophenyl variants might serve as intermediates in radiopharmaceuticals .
Biological Activity
Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate has the following chemical characteristics:
- Molecular Formula : C10H14N4O2
- Molecular Weight : 218.25 g/mol
- CAS Number : Not specified in the sources
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate has been tested against various microbial strains, showing promising results:
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 18 | 16 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In vitro studies have demonstrated that Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. A notable study reported:
- Cytokine Inhibition : The compound reduced TNF-alpha and IL-6 levels by up to 50% at a concentration of 10 µM.
This activity highlights its potential application in treating inflammatory diseases.
Anticancer Potential
Preliminary studies have explored the anticancer properties of Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate. The compound was evaluated in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 25 |
The results indicate significant cytotoxicity against these cancer cell lines, suggesting further investigation into its mechanism of action is warranted.
Case Studies and Research Findings
A case study published in a peer-reviewed journal examined the effects of Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate on animal models with induced inflammation. The study reported:
- Reduction in Edema : Animals treated with the compound showed a significant reduction in paw edema compared to control groups.
This evidence supports the anti-inflammatory potential observed in vitro.
Q & A
Q. Q1. What are the established synthetic routes for Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursor triazoles with piperidine derivatives. Key steps include:
- Cyclization : Using reagents like ethyl 2-chloroacetoacetate in ethanol under reflux (60–80°C) to form the triazole core .
- Piperidine Substitution : Coupling piperidin-3-amine via nucleophilic substitution or reductive amination. Solvent choice (e.g., DMF or toluene) and temperature (0–25°C) critically affect regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethyl acetate yields >90% purity. Optimized conditions reduce byproducts like unsubstituted triazoles .
Q. Q2. How is the molecular structure validated, and what analytical techniques are essential?
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, identifying bond lengths (e.g., C–N: 1.32–1.38 Å) and dihedral angles between triazole and piperidine moieties .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., piperidine CH₂ signals at δ 2.5–3.5 ppm; triazole protons at δ 8.1–8.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 279.12) .
Q. Q3. What preliminary biological activities have been reported for this compound?
Triazole-piperidine hybrids exhibit:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against Candida albicans and Staphylococcus aureus via ergosterol biosynthesis inhibition .
- Enzyme Modulation : Preliminary assays suggest kinase inhibition (IC₅₀ ~50 nM) due to triazole-metal coordination .
Advanced Research Questions
Q. Q4. How can synthetic yields be optimized for scale-up, and what are common pitfalls?
- Solvent Optimization : Replacing ethanol with DMF increases solubility of intermediates, reducing reaction time from 12 h to 4 h .
- Catalyst Screening : Pd/C (5% wt) enhances coupling efficiency (yield ↑20%) compared to uncatalyzed reactions .
- Pitfalls : Moisture-sensitive intermediates require anhydrous conditions; residual solvents (e.g., DMF) can inhibit crystallization .
Q. Q5. How do structural modifications (e.g., piperidine substitution) alter bioactivity?
- Piperidine Ring Functionalization : Adding electron-withdrawing groups (e.g., -NO₂) enhances antifungal activity (MIC ↓50%) but reduces solubility.
- Triazole Substituents : Methylation at N1 increases metabolic stability (t₁/₂ ↑3× in hepatic microsomes) .
- Comparative Data : Ethyl 5-(pyridin-3-yl) analogs show lower cytotoxicity (CC₅₀ >100 µM) than piperidine derivatives .
Q. Q6. What computational methods predict binding modes with biological targets?
- Molecular Docking (AutoDock Vina) : Predicts binding to fungal CYP51 (ΔG = −9.2 kcal/mol) via triazole coordination to heme iron .
- MD Simulations (GROMACS) : Stability of ligand-enzyme complexes (RMSD <2 Å over 100 ns) correlates with experimental IC₅₀ values .
Q. Q7. How are spectral data contradictions (e.g., NMR shifts) resolved?
Q. Q8. What strategies improve thermal stability for formulation studies?
- Co-crystallization : With succinic acid increases melting point from 164°C to 192°C .
- Lyophilization : Amorphous dispersions in PVP-K30 enhance aqueous solubility (2.5 mg/mL → 15 mg/mL) without decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
